molecular formula C21H19N3O2S2 B2516603 3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-52-0

3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2516603
CAS No.: 896679-52-0
M. Wt: 409.52
InChI Key: RNYQVDPVYOIPDC-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H19N3O2S2 and its molecular weight is 409.52. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy and Photosensitizing Applications

  • Photodynamic Therapy for Cancer Treatment : A study highlighted the synthesis and characterization of novel zinc(II) phthalocyanine compounds substituted with benzenesulfonamide derivatives. These compounds exhibited remarkable properties as photosensitizers, including high singlet oxygen quantum yield and adequate photodegradation quantum yield. These features make them potential candidates for Type II photosensitizers in photodynamic therapy, a notable treatment for cancer (Pişkin, Canpolat, & Öztürk, 2020).
  • Photocatalytic Applications : Another study synthesized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents and investigated its photophysicochemical properties. The compound demonstrated potential for photocatalytic applications, attributed to its photosensitizing abilities suitable and sufficient for such applications (Öncül, Öztürk, & Pişkin, 2021).

Antimicrobial and Anticancer Properties

  • Antimicrobial and Anticancer Activity : Research on mixed-ligand copper(II)-sulfonamide complexes revealed that the sulfonamide derivative plays a significant role in binding with DNA, affecting DNA cleavage, genotoxicity, and anticancer activity. The study indicates that these complexes can cause cell death primarily by apoptosis, pointing towards potential applications in antimicrobial and anticancer therapies (González-Álvarez et al., 2013).

Anticonvulsant Properties

  • Anticonvulsant Agents : A study on the synthesis of azoles incorporating a sulfonamide moiety revealed that some compounds showed significant anticonvulsive effects, particularly 4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide, which offered 100% protection against picrotoxin-induced convulsion, suggesting potential as anticonvulsant agents (Farag et al., 2012).

Crystal Structure and Molecular Interactions

  • Crystal Structure Analysis : Studies on the crystal structures of certain condensation products, such as 4-[(3,5-dibromo-2-hydroxy-benzylidene)-amino]-benzenesulfonamide and related compounds, provide insights into the intermolecular interactions and the influence of structural modifications on supramolecular aggregation. This information is vital for understanding the conformational features of these compounds and could guide their application in various scientific research domains (Chumakov et al., 2006).

Future Directions

Thiazolo[5,4-b]pyridines, including “3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide”, are promising scaffolds for the design of new medicines, including anticancer drugs . Their structural similarity to purine allows them to effectively bind to biological targets . Future research could focus on modifying the thiazolo[5,4-b]pyridine moiety to optimize its interaction with biological targets .

Biochemical Analysis

Biochemical Properties

3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values, indicating its potency as a PI3K inhibitor . The interactions between this compound and these enzymes are characterized by strong binding affinities, which result in the inhibition of their catalytic activities.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PI3K enzymes by this compound can lead to altered cell proliferation, survival, and metabolism, which are critical processes in cancer cell biology .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of PI3K enzymes, thereby inhibiting their activity and preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is essential for cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for sustained inhibition of target enzymes and prolonged cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits PI3K enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The inhibition of PI3K enzymes by this compound can lead to changes in glucose metabolism, lipid synthesis, and protein synthesis, which are essential processes for cell growth and survival .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its bioavailability and therapeutic efficacy . Understanding the transport mechanisms is crucial for optimizing the delivery of this compound to target tissues.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on PI3K enzymes. Targeting signals and post-translational modifications may guide the localization of this compound, enhancing its therapeutic potential .

Properties

IUPAC Name

3,4-dimethyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c1-13-9-10-16(12-14(13)2)28(25,26)24-18-7-4-6-17(15(18)3)20-23-19-8-5-11-22-21(19)27-20/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYQVDPVYOIPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.